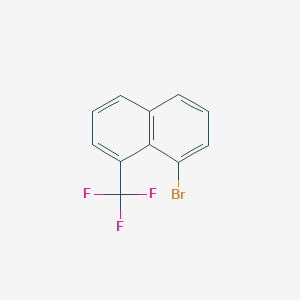

(2,6-Dichloro-4-methoxyphenyl)boronic acid

Übersicht

Beschreibung

“(2,6-Dichloro-4-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 851756-60-0. It has a molecular weight of 220.85 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

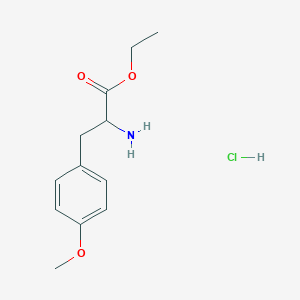

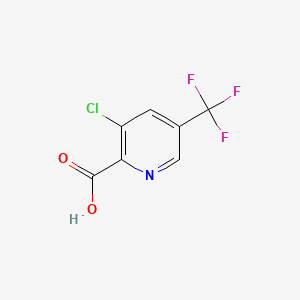

Molecular Structure Analysis

The linear formula of “(2,6-Dichloro-4-methoxyphenyl)boronic acid” is C7H7BCl2O3 . Unfortunately, the specific molecular structure analysis is not available in the current resources.Chemical Reactions Analysis

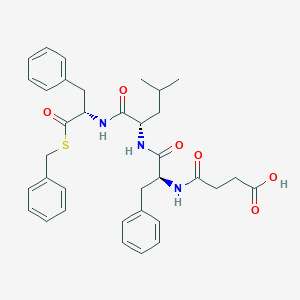

Boronic acids, including “(2,6-Dichloro-4-methoxyphenyl)boronic acid”, are commonly used in various chemical reactions. They are particularly useful in palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

“(2,6-Dichloro-4-methoxyphenyl)boronic acid” is a solid substance . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Novel Protecting Group for Boronic Acids

A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, showcasing the utility of boronic acids like (2,6-Dichloro-4-methoxyphenyl)boronic acid in synthetic chemistry. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions, facilitated by the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for deprotection (Jun Yan, Shan Jin, & B. Wang, 2005).

Formation of Tetraarylpentaborates

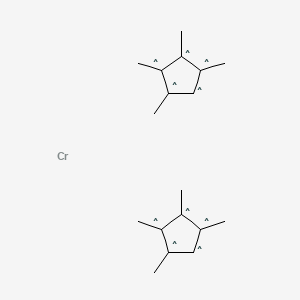

The reaction of (2,6-Dichloro-4-methoxyphenyl)boronic acid with an aryloxorhodium complex has been shown to result in the formation of new tetraarylpentaborates. These compounds undergo smooth hydrolysis, demonstrating the versatility of boronic acids in the formation of complex inorganic structures (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).

Synthesis of Carba-analogues of Antimitotic Myoseverin

A series of 9-isopropylpurine derivatives, acting as carba-analogues of antimitotic myoseverin, were prepared through cross-coupling reactions involving (2,6-Dichloro-4-methoxyphenyl)boronic acid. This illustrates the compound's role in the synthesis of biologically active molecules (Michal Hocek, I. Votruba, & H. Dvořáková, 2003).

Fluorescence Quenching Studies

Studies on the fluorescence quenching of boronic acid derivatives have highlighted the role of (2,6-Dichloro-4-methoxyphenyl)boronic acid in understanding the interaction mechanisms within various solvents. This research contributes to the field of photophysics and photochemistry by exploring the conformational changes and interactions of boronic acid derivatives under different conditions (H. S. Geethanjali, D. Nagaraja, R. Melavanki, & R. Kusanur, 2015).

Multifunctional Boronic Acids

Exploration into multifunctional boronic acids has led to the synthesis of new derivatives with potential applications in medicine, agriculture, and chemistry. The unique combination of boronic acid with aminophosphonic acid groups opens new avenues for application and study, showcasing the adaptability of boronic acid compounds in creating novel multifunctional materials (R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, & Xiangdong Zhang, 2017).

Safety And Hazards

“(2,6-Dichloro-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard category. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

Eigenschaften

IUPAC Name |

(2,6-dichloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVJCQYCNMWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255643 | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

CAS RN |

851756-60-0 | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,6-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)

![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)